molecular formula C12H14N6O3 B1241520 4-amino-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide

4-amino-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide

Cat. No. B1241520
M. Wt: 290.28 g/mol
InChI Key: JTOAAPLNBLPKMM-GIDUJCDVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-amino-N'-[(3,4-dimethoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide is a dimethoxybenzene.

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Techniques and Rearrangements : The compound 4-amino-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide and related chemicals have been synthesized through various methods, including cycloaddition and Dimroth rearrangement. Studies have explored synthesizing amino-substituted 1,2,5-oxadiazoles and their structural rearrangements, revealing insights into chemical reactions and synthesis processes (Rozhkov et al., 2004).

  • Crystallographic Investigations : Crystallographic techniques have been utilized to investigate the structure of compounds like 4-amino-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide. These studies provide detailed insights into the molecular configuration and spatial arrangement of atoms within these compounds, aiding in understanding their physical and chemical properties (Hayvalı et al., 2010).

Potential Applications in Material Science

  • High-Performance Materials : Research into the application of 1,2,5-oxadiazoles and related compounds in high-performance materials, such as energetic polymers for structural components, has been conducted. This highlights the potential of these compounds in developing new materials with enhanced properties for various industrial and technological applications (Storey et al., 2011).

Biological and Pharmaceutical Research

  • Antimicrobial and Anti-Proliferative Activities : Some derivatives of 1,2,5-oxadiazoles have been explored for their antimicrobial and anti-proliferative activities. This research indicates potential pharmaceutical applications, particularly in developing new antimicrobial agents and cancer therapeutics (Al-Wahaibi et al., 2021).

  • Cytotoxicity Evaluation and Drug Design : Studies on the synthesis and cytotoxicity of oxadiazole analogues, including their molecular docking studies, suggest their potential as tubulin inhibitors and cytotoxic agents. This research contributes to the ongoing efforts in drug design, particularly in cancer treatment (Ahsan et al., 2017).

properties

Product Name

4-amino-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide

Molecular Formula

C12H14N6O3

Molecular Weight

290.28 g/mol

IUPAC Name

4-amino-N'-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-1,2,5-oxadiazole-3-carboximidamide

InChI

InChI=1S/C12H14N6O3/c1-19-8-4-3-7(5-9(8)20-2)6-15-16-11(13)10-12(14)18-21-17-10/h3-6H,1-2H3,(H2,13,16)(H2,14,18)/b15-6+

InChI Key

JTOAAPLNBLPKMM-GIDUJCDVSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/N=C(/C2=NON=C2N)\N)OC

SMILES

COC1=C(C=C(C=C1)C=NN=C(C2=NON=C2N)N)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NN=C(C2=NON=C2N)N)OC

solubility

36.4 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-amino-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide
Reactant of Route 2
4-amino-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide
Reactant of Route 3
4-amino-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide
Reactant of Route 4
4-amino-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide
Reactant of Route 5
4-amino-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide
Reactant of Route 6
4-amino-N'-[(1E)-(3,4-dimethoxyphenyl)methylene]-1,2,5-oxadiazole-3-carbohydrazonamide

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